molecular formula C18H23ClN6O B2415049 N-(2-chloro-4-methylphenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide CAS No. 1790199-63-1

N-(2-chloro-4-methylphenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide

Cat. No.: B2415049
CAS No.: 1790199-63-1
M. Wt: 374.87
InChI Key: SZLKNBQSYDVLPY-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a pyridazine ring, and a substituted phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Substitution on the Phenyl Ring: The 2-chloro-4-methylphenyl group can be introduced via electrophilic aromatic substitution reactions, often using chlorinating agents like thionyl chloride.

    Coupling with Piperazine: The piperazine ring is then coupled with the pyridazine derivative through nucleophilic substitution reactions, often using a base like sodium hydride to facilitate the reaction.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the phenyl and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thionyl chloride, sodium hydride, various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects in various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4-methylphenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide analogs: Compounds with similar structures but different substituents on the phenyl or pyridazine rings.

    Piperazine derivatives: Compounds containing the piperazine ring but with different functional groups.

    Pyridazine derivatives: Compounds with the pyridazine ring and various substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN6O/c1-13-4-5-16(15(19)10-13)21-18(26)25-8-6-24(7-9-25)14-11-17(23(2)3)22-20-12-14/h4-5,10-12H,6-9H2,1-3H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLKNBQSYDVLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NN=C3)N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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